Cas no 2159532-25-7 (2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol)

2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol
- 2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol
- EN300-1625457
- 2159532-25-7
-
- インチ: 1S/C9H13NO2S/c1-12-9-5-7(13-10-9)4-6-2-3-8(6)11/h5-6,8,11H,2-4H2,1H3
- InChIKey: GBUKAUYKEXCOCJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(=N1)OC)CC1CCC1O
計算された属性
- せいみつぶんしりょう: 199.06669983g/mol
- どういたいしつりょう: 199.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 70.6Ų
2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625457-10.0g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 10g |
$7312.0 | 2023-06-05 | ||
Enamine | EN300-1625457-0.1g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 0.1g |
$1496.0 | 2023-06-05 | ||
Enamine | EN300-1625457-2.5g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 2.5g |
$3332.0 | 2023-06-05 | ||
Enamine | EN300-1625457-0.05g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 0.05g |
$1428.0 | 2023-06-05 | ||
Enamine | EN300-1625457-0.25g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 0.25g |
$1564.0 | 2023-06-05 | ||
Enamine | EN300-1625457-0.5g |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 0.5g |
$1632.0 | 2023-06-05 | ||
Enamine | EN300-1625457-5000mg |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 5000mg |
$4930.0 | 2023-09-22 | ||
Enamine | EN300-1625457-500mg |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 500mg |
$1632.0 | 2023-09-22 | ||
Enamine | EN300-1625457-100mg |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 100mg |
$1496.0 | 2023-09-22 | ||
Enamine | EN300-1625457-250mg |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]cyclobutan-1-ol |
2159532-25-7 | 250mg |
$1564.0 | 2023-09-22 |
2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-olに関する追加情報
Introduction to 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol (CAS No. 2159532-25-7)
2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol, with the CAS number 2159532-25-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various therapeutic applications.
The chemical structure of 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol consists of a cyclobutanol ring linked to a thiazole moiety via a methylene bridge. The presence of the methoxy group on the thiazole ring adds to its stability and enhances its solubility in both aqueous and organic solvents. These properties are crucial for optimizing the compound's pharmacokinetic profile, which is essential for its potential use in drug development.
Recent studies have focused on the biological activities of 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in various inflammatory diseases. This makes it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Another significant area of investigation is the compound's anti-cancer properties. Preliminary studies have demonstrated that 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This suggests its potential as a chemotherapeutic agent, particularly for cancers that are resistant to conventional treatments.
The pharmacological profile of 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol has also been explored in preclinical models. Animal studies have shown that it exhibits good oral bioavailability and a favorable safety profile, with no significant toxicity observed at therapeutic doses. These findings are encouraging and support further clinical development.
In addition to its therapeutic potential, the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol has been optimized to improve yield and purity. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the production process. These advancements not only reduce the cost of synthesis but also ensure consistent quality, which is crucial for large-scale manufacturing.
The structural versatility of 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol also allows for further modifications to enhance its pharmacological properties. For instance, substituting different functional groups on the cyclobutanol ring or the thiazole moiety can lead to compounds with improved potency or selectivity. This flexibility makes it an attractive scaffold for drug discovery programs targeting various disease states.
In conclusion, 2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol (CAS No. 2159532-25-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable biological activities and pharmacological properties, positions it as a valuable candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers in the field.
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